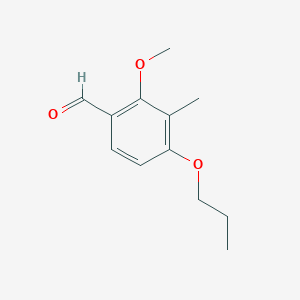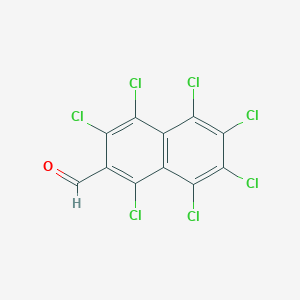
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- is a chlorinated derivative of 2-naphthalenecarboxaldehyde. This compound is characterized by the presence of seven chlorine atoms attached to the naphthalene ring, making it highly chlorinated. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- typically involves the chlorination of 2-naphthalenecarboxaldehyde. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the chlorination process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
Oxidation: 2-Naphthalenecarboxylic acid, 1,3,4,5,6,7,8-heptachloro-
Reduction: 2-Naphthalenemethanol, 1,3,4,5,6,7,8-heptachloro-
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance its binding affinity and specificity towards certain biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxaldehyde: The parent compound without chlorine atoms.
2-Naphthalenecarboxaldehyde, 1,8-dichloro-: A less chlorinated derivative with only two chlorine atoms.
2-Naphthalenecarboxaldehyde, 1,4,5,8-tetrachloro-: A derivative with four chlorine atoms.
Uniqueness
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- is unique due to its high degree of chlorination, which can significantly alter its chemical and biological properties compared to less chlorinated derivatives
Eigenschaften
CAS-Nummer |
143617-81-6 |
|---|---|
Molekularformel |
C11HCl7O |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
1,3,4,5,6,7,8-heptachloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11HCl7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H |
InChI-Schlüssel |
DPLBAURVTDECFT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


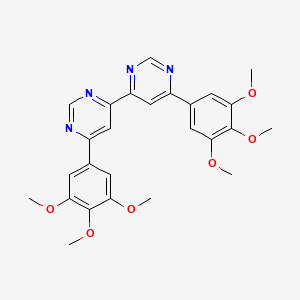







![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)

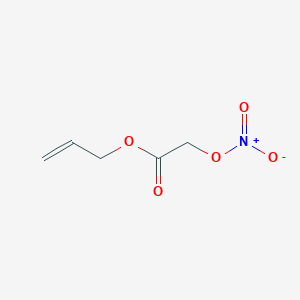
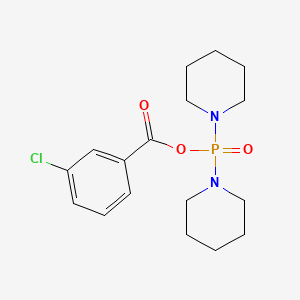
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
